molecular formula C10H23N7O7S B13813154 H-Arg-Asn-NH2

H-Arg-Asn-NH2

Cat. No.: B13813154
M. Wt: 385.40 g/mol
InChI Key: MKCCXGIXIARNIX-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Asn-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the C-terminal amino acid (asparagine) to the resin, followed by the deprotection and coupling of the N-terminal amino acid (arginine). The final product is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Asn-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxo-derivatives, while reduction may yield reduced forms of the peptide .

Scientific Research Applications

H-Arg-Asn-NH2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-Arg-Asn-NH2 involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes and receptors involved in cellular signaling, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

H-Arg-Asn-NH2 can be compared with other similar dipeptides, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and reactivity make it a valuable tool for studying peptide chemistry, biology, and medicine. Further research is needed to fully explore its applications and mechanisms of action.

Properties

Molecular Formula

C10H23N7O7S

Molecular Weight

385.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide;sulfuric acid

InChI

InChI=1S/C10H21N7O3.H2O4S/c11-5(2-1-3-16-10(14)15)9(20)17-6(8(13)19)4-7(12)18;1-5(2,3)4/h5-6H,1-4,11H2,(H2,12,18)(H2,13,19)(H,17,20)(H4,14,15,16);(H2,1,2,3,4)/t5-,6-;/m0./s1

InChI Key

MKCCXGIXIARNIX-GEMLJDPKSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)N)CN=C(N)N.OS(=O)(=O)O

Canonical SMILES

C(CC(C(=O)NC(CC(=O)N)C(=O)N)N)CN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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